2-[(4R)-4,5-Dihydro-4-phenyl-2-oxazolyl]pyridine
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Overview
Description
2-[(4R)-4,5-Dihydro-4-phenyl-2-oxazolyl]pyridine is a chemical compound with the molecular formula C14H12N2O It is characterized by the presence of a pyridine ring and an oxazole ring, which are fused together
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4R)-4,5-Dihydro-4-phenyl-2-oxazolyl]pyridine typically involves the reaction of pyridine derivatives with oxazole derivatives under specific conditions. One common method is the condensation reaction between 2-aminopyridine and phenylglyoxal in the presence of a suitable catalyst. The reaction is usually carried out in an inert atmosphere at a temperature range of 80-100°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
2-[(4R)-4,5-Dihydro-4-phenyl-2-oxazolyl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxazole derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-[(4R)-4,5-Dihydro-4-phenyl-2-oxazolyl]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4R)-4,5-Dihydro-4-phenyl-2-oxazolyl]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4R)-4,5-Dihydro-4-(phenylmethyl)-2-oxazolyl]pyridine
- 2-[(4R)-4,5-Dihydro-4-(phenylmethyl)-2-oxazolyl]pyridine
Uniqueness
2-[(4R)-4,5-Dihydro-4-phenyl-2-oxazolyl]pyridine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyridine and oxazole ring makes it a versatile compound for various applications .
Properties
IUPAC Name |
4-phenyl-2-pyridin-2-yl-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c1-2-6-11(7-3-1)13-10-17-14(16-13)12-8-4-5-9-15-12/h1-9,13H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGWZWSGZIWCUFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C2=CC=CC=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40559062 |
Source
|
Record name | 2-(4-Phenyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40559062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
665004-48-8 |
Source
|
Record name | 2-(4-Phenyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40559062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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